1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride is a chemical compound classified as a thiazole derivative. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur, known for their diverse biological activities. This specific compound features a piperazine ring, which is a common structural motif in pharmaceuticals, enhancing its potential therapeutic applications.
1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride is classified under:
The synthesis of 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride typically involves the reaction of piperazine with thiazole precursors. The general approach includes:
The synthesis often employs methods such as:
The molecular formula for 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride is C9H19Cl2N3S. Its structure includes:
Key structural data includes:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy.
The primary reactions involving 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride include:
Reactions are typically conducted in solvent systems that optimize yield and selectivity. Conditions such as temperature and reaction time are critical for achieving the desired product.
The mechanism of action for compounds like 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride often involves:
Studies on similar thiazole derivatives suggest potential applications in areas such as neuropharmacology and anticancer therapies due to their ability to modulate ion channels or inhibit specific enzyme activities.
Key physical properties include:
Chemical stability is influenced by factors such as pH and temperature. The compound may undergo hydrolysis or oxidation under certain conditions.
Relevant data for safety and handling should be consulted from material safety data sheets (MSDS) provided by suppliers.
1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride has potential applications in:
Research continues into optimizing its structure for enhanced efficacy and reduced side effects in therapeutic contexts.
Thiazole-piperazine hybrids represent a privileged scaffold in pharmaceutical development due to their versatile pharmacological profiles and favorable physicochemical properties. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, imparts significant electron-rich character and hydrogen-bonding capacity, while the piperazine moiety serves as a conformationally flexible linker that enhances water solubility and bioavailability. This hybrid architecture enables precise interactions with diverse biological targets, as evidenced by its presence in over 30 FDA-approved drugs spanning antimicrobial, anticancer, and central nervous system (CNS) therapeutic categories [5] [7].
Notably, the piperazine component functions as a pharmacokinetic modulator: its basic nitrogen (pKa ~9.5) facilitates salt formation (e.g., dihydrochloride salts) for improved crystallinity and solubility, while its chair-chair flip conformational dynamics allows optimal positioning of pharmacophoric elements. In kinase inhibitors like palbociclib and ribociclib (CDK4/6 inhibitors), the piperazine-thiazole component mediates critical hydrogen-bonding interactions with the hinge region of target enzymes [7]. The molecular framework of 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride (C~8~H~17~Cl~2~N~3~S, CID 54595408/54595409) exemplifies this design strategy, where the dihydrothiazole ring provides a chiral center for stereoselective target engagement while the protonated piperazine ensures aqueous solubility >50 mg/mL at physiological pH [1] [3].
Table 1: Representative Piperazine-Containing FDA-Approved Drugs (2011-2023)
Drug Name | Year Approved | Therapeutic Category | Key Structural Features |
---|---|---|---|
Palbociclib | 2015 | CDK4/6 Inhibitor (Breast Cancer) | Fluoropyrimidine-thiazole-piperazine |
Ribociclib | 2017 | CDK4/6 Inhibitor (Breast Cancer) | Purine-thiazole-piperazine |
Brexpiprazole | 2015 | Atypical Antipsychotic | Thiophene-piperazine-quinolone |
Dolutegravir | 2013 | HIV Integrase Inhibitor | Oxadiazole-piperazine-pyridine |
Venetoclax | 2016 | Bcl-2 Inhibitor (Leukemia) | Sulfonamide-piperazine-biaryl |
Source: Adapted from FDA approvals analyzed in [7]
The 4,5-dihydrothiazole (thiazoline) ring in 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride confers distinct advantages over fully aromatic thiazoles. Saturation of the 4,5-bond reduces planarity, enhancing conformational flexibility and enabling preferential binding to chiral biological targets. The thiazoline’s sp³-hybridized C4 and C5 atoms adopt puckered conformations that minimize steric clashes in enzyme active sites, while the endocyclic imine (C=N) provides a hydrogen bond acceptor site critical for molecular recognition [2] [9]. The C5-methyl substituent further induces steric and electronic modulation: (1) it elevates the energy barrier for ring inversion, locking the thiazoline in preferred half-chair conformations; (2) the methyl group’s +I effect increases nucleophilicity at S1/C2, facilitating covalent interactions with electrophilic residues in biological targets [4] [10].
Biological evaluations demonstrate that dihydrothiazole derivatives exhibit enhanced antimicrobial potency compared to their aromatic counterparts. For instance, (R)-2-(2'-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydrothiazole shows MIC values of 3.91–31.24 μg·mL⁻¹ against Bacillus subtilis and Ralstonia solanacearum, attributed to the chiral dihydrothiazole scaffold’s ability to disrupt bacterial fatty acid biosynthesis. Molecular docking studies confirm that the non-planar thiazoline ring penetrates deeper into the hydrophobic pockets of bacterial enoyl-ACP reductases than planar thiazoles [10]. In the referenced compound (SMILES: CC1CN=C(S1)N2CCNCC2), the thiazoline-piperazine linkage adopts a bioactive conformation where the piperazine N4' proton forms a salt bridge with Asp189 in S. aureus penicillin-binding protein 4 (PBP4), while the thiazoline sulfur coordinates Zn²⁺ in metalloenzymes [2] [6].
Table 2: Bioactivity Correlation with Thiazoline Ring Substitutions
C5 Substituent | C2 Substituent | Antibacterial MIC (μg·mL⁻¹) | Molecular Target |
---|---|---|---|
Methyl | Piperazine | 7.81–31.24* | PBP4 / FabI |
H | Piperazine | >125 | - |
Phenyl | Carboxamide | 0.8–12.5 | Fungal CYP51 |
Hydroxymethyl | 2-Hydroxyphenyl | 3.91–31.24 | Bacterial FAS-II |
Predicted values based on structural analogs; * [4] [10] |
Piperazine emerged as a key pharmacophore in anti-infective development following the 1950s discovery of its anthelmintic properties. Early derivatives like piperazine citrate (for ascariasis) demonstrated the moiety’s ability to cross parasitic membranes and disrupt neuromuscular coordination. This inspired structural hybridization with thiazole rings—known since sulfathiazole’s 1940s introduction as antibacterials—yielding first-generation thiazolylpiperazines with expanded antimicrobial spectra [7] [9]. The dihydrochloride salt form of 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine represents a contemporary evolution targeting multidrug-resistant pathogens, leveraging piperazine’s protonation to enhance uptake through Gram-negative outer membranes via porin diffusion [2].
Significant milestones include:
Current design strategies focus on in silico-optimized hybrids where the thiazoline C4/C5 stereochemistry controls target selectivity: R-enantiomers preferentially inhibit bacterial topoisomerase IV, while S-configurations target fungal CYP51. The 5-methyl group in the title compound reduces oxidative metabolism, addressing a key limitation of early piperazine-thiazole drugs [2] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: